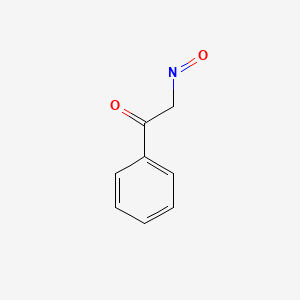
2-Nitroso-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroso-1-phenylethan-1-one is an organic compound characterized by the presence of a nitroso group (-NO) attached to a phenyl ring and a carbonyl group (C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitroso-1-phenylethan-1-one can be synthesized through several methods:
Oxidation of Amino Precursors: One common method involves the oxidation of amino precursors.
Reduction of Nitro Precursors: Another approach is the reduction of nitro precursors.
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Nitroso-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert it back to amino derivatives.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Zinc, hydrochloric acid.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylethanones.
Scientific Research Applications
2-Nitroso-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies involving nitroso compounds and their biological effects.
Mechanism of Action
The mechanism of action of 2-nitroso-1-phenylethan-1-one involves its reactivity with various biological molecules. The nitroso group can interact with nucleophiles in biological systems, leading to the formation of adducts. These interactions can affect various molecular targets and pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitroso-1-phenylethan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Nitroso-1-phenylethan-1-amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness
2-Nitroso-1-phenylethan-1-one is unique due to its specific combination of a nitroso group and a carbonyl group attached to a phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
CAS No. |
48116-07-0 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-nitroso-1-phenylethanone |
InChI |
InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
FYMROLWPUWRMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


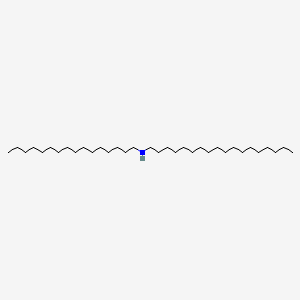
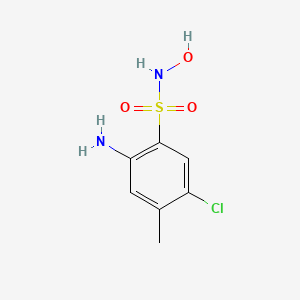
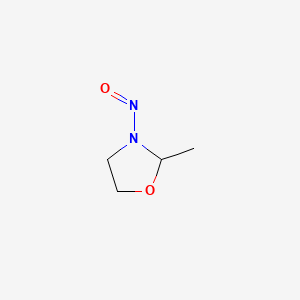

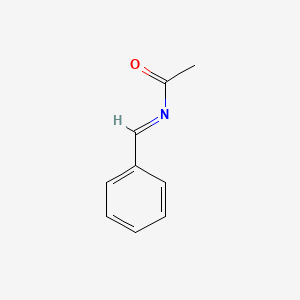
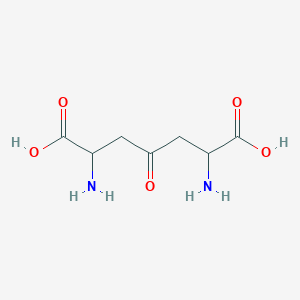
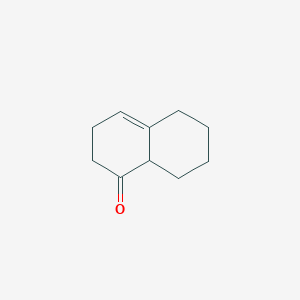
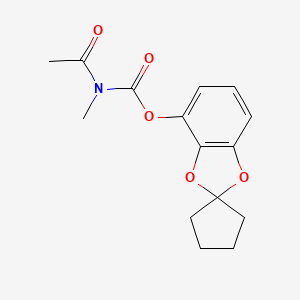
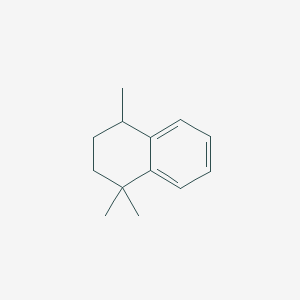
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
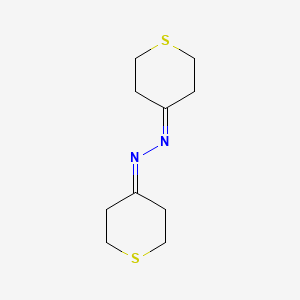
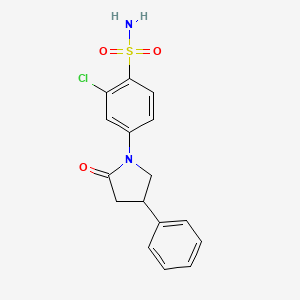
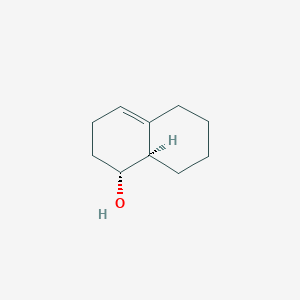
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
